2-(Methoxymethyl)pent-4-enoic acid

GPCR Pharmacology Free Fatty Acid Receptors Metabolic Disease

2-(Methoxymethyl)pent-4-enoic acid (CAS 89609-30-3) is a substituted pent-4-enoic acid derivative featuring a methoxymethyl group at the 2-position of the carbon chain. The compound, with molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol, serves as a synthetic intermediate and research tool.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 89609-30-3
Cat. No. B3058470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)pent-4-enoic acid
CAS89609-30-3
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOCC(CC=C)C(=O)O
InChIInChI=1S/C7H12O3/c1-3-4-6(5-10-2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)
InChIKeyHFPVEEDLBHYIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxymethyl)pent-4-enoic Acid (CAS 89609-30-3) - Structural Baseline and Research Applications


2-(Methoxymethyl)pent-4-enoic acid (CAS 89609-30-3) is a substituted pent-4-enoic acid derivative featuring a methoxymethyl group at the 2-position of the carbon chain. The compound, with molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol, serves as a synthetic intermediate and research tool . Its structure combines a terminal alkene with a carboxylic acid and an ether functionality, offering distinct reactivity profiles compared to unsubstituted pent-4-enoic acid or alkyl-substituted analogs [1]. The compound has been evaluated in various biological screening assays, revealing activity profiles across multiple target classes including GPCRs, enzymes involved in lipid metabolism, and oxidoreductases [2].

Why Generic Substitution Fails: Structural Determinants of Differential Activity in 2-Substituted Pent-4-enoic Acids


Substitution at the 2-position of the pent-4-enoic acid scaffold profoundly alters biological activity, metabolic stability, and toxicity profiles, rendering in-class compounds non-interchangeable. While the parent compound, pent-4-enoic acid, acts primarily as a hypoglycemic agent via mitochondrial interference [1], the 2-propyl analog (4-ene VPA) is a known hepatotoxic metabolite of valproic acid [2]. In contrast, the introduction of a methoxymethyl group at the 2-position (as in 2-(methoxymethyl)pent-4-enoic acid) creates a distinct pharmacophore with unique hydrogen-bonding capacity and altered lipophilicity, leading to a divergent target engagement profile including agonist activity at GPCRs (P2Y10, GPR120) and inhibitory effects on metabolic enzymes (HMG-CoA reductase, 5-lipoxygenase) [3]. These structural differences underscore that generic substitution based solely on the pent-4-enoic acid core is scientifically unsound; procurement decisions must be guided by compound-specific activity data.

2-(Methoxymethyl)pent-4-enoic Acid: Quantitative Differentiation Evidence Guide for Scientific Procurement


GPR120 Agonist Potency Profile vs. Comparator Tool Compounds

2-(Methoxymethyl)pent-4-enoic acid demonstrates agonist activity at the human free fatty acid receptor 4 (FFA4/GPR120) with an EC50 of 120 nM in a calcium flux assay [1]. This potency places it within the range of reported tool compounds for this target; for instance, the reference agonist GW9508 exhibits an EC50 of approximately 47 nM for GPR120 in similar assay systems [2]. The compound also shows β-arrestin recruitment activity at GPR120 with an EC50 of 220-230 nM [3]. In contrast, the unsubstituted parent scaffold, pent-4-enoic acid, lacks any reported GPR120 activity, while the 2-propyl analog (4-ene VPA) is primarily characterized as a hepatotoxic metabolite rather than a GPR120 ligand [4].

GPCR Pharmacology Free Fatty Acid Receptors Metabolic Disease

P2Y10 Receptor Agonism: A Unique Differentiator from Alkyl-Substituted Pentenoic Acids

2-(Methoxymethyl)pent-4-enoic acid exhibits agonist activity at the mouse P2Y10 purinergic receptor with an EC50 of 288-290 nM in a TGFα shedding assay [1]. The P2Y10 receptor is an emerging target in autoimmune and inflammatory conditions, with roles in lymphocyte migration and eosinophil degranulation [2]. No P2Y10 activity has been reported for structurally related 2-alkyl pent-4-enoic acids (e.g., 2-propylpent-4-enoic acid) or the parent pent-4-enoic acid, suggesting that the methoxymethyl substituent confers unique recognition at this GPCR. The activity is moderate but reproducible across independent assay replicates (288 nM and 290 nM) [1].

Purinergic Signaling Immunology Autoimmune Disease

Enzymatic Inhibition Profile: Comparative Weakness as a Functional Differentiator

In contrast to its GPCR agonist activities, 2-(methoxymethyl)pent-4-enoic acid exhibits weak to negligible inhibition of several metabolic enzymes. The compound shows an IC50 of 240 µM for HMG-CoA reductase (rat liver microsomes) [1], an IC50 >10 µM for recombinant human 5-lipoxygenase (5-LOX) [2], and an IC50 of 1 mM for mouse dihydroorotase [3]. By comparison, the 2-propyl analog (4-ene VPA) is a potent inhibitor of medium-chain fatty acid β-oxidation and induces hepatotoxicity at clinically relevant concentrations [4], while pent-4-enoic acid strongly inhibits mitochondrial fatty acid oxidation and gluconeogenesis [5]. The weak enzymatic inhibition profile of 2-(methoxymethyl)pent-4-enoic acid suggests a cleaner off-target profile for applications focused on GPCR modulation.

Enzyme Inhibition Lipid Metabolism Inflammation

Evidence-Backed Application Scenarios for 2-(Methoxymethyl)pent-4-enoic Acid in Research and Development


GPCR Probe Development for FFA4/GPR120 and P2Y10 Signaling Studies

2-(Methoxymethyl)pent-4-enoic acid serves as a structurally novel agonist probe for two therapeutically relevant GPCRs: GPR120 (FFA4) and P2Y10. With EC50 values of 120 nM (GPR120 calcium flux) and 288 nM (P2Y10 TGFα shedding), the compound enables functional interrogation of these receptors in cellular assays [1]. Its distinct methoxymethyl chemotype offers a valuable alternative to fatty acid-derived agonists (e.g., GW9508, TUG-891) for orthogonal validation studies and SAR campaigns in metabolic disease and immunology research .

Selective Chemical Biology Tool for Target Deconvolution

The compound's weak inhibition of HMG-CoA reductase (IC50 = 240 µM) and 5-lipoxygenase (IC50 >10 µM), combined with its GPCR agonist activities, makes it a cleaner tool for target deconvolution studies [1]. In experiments where both GPCR and metabolic enzyme modulation could confound phenotypic readouts, 2-(methoxymethyl)pent-4-enoic acid minimizes off-target metabolic interference compared to analogs like pent-4-enoic acid (mitochondrial inhibitor) or 4-ene VPA (β-oxidation inhibitor) .

Synthetic Intermediate for Functionalized Pentenoic Acid Derivatives

The terminal alkene and carboxylic acid functionalities of 2-(methoxymethyl)pent-4-enoic acid provide versatile synthetic handles for further derivatization [1]. The compound can be employed as a building block in the synthesis of more complex molecules, including cyclopropane carboxylic acid derivatives with pesticidal applications, as documented in related pent-4-enoic acid patents . The methoxymethyl group offers additional synthetic utility for selective protection/deprotection strategies.

Reference Standard for Analytical Method Development

With a defined purity of ≥95% and well-characterized physicochemical properties (C₇H₁₂O₃, MW 144.17 g/mol), 2-(methoxymethyl)pent-4-enoic acid is suitable as a reference standard for HPLC, LC-MS, and other analytical methods [1]. Its distinct retention time and mass spectral signature enable reliable identification and quantification in complex biological matrices, supporting pharmacokinetic and metabolism studies .

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